Pyridine, 4-[[(2-methylphenyl)methyl]thio]-
CAS No.: 646511-29-7
Cat. No.: VC16905557
Molecular Formula: C13H13NS
Molecular Weight: 215.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646511-29-7 |
|---|---|
| Molecular Formula | C13H13NS |
| Molecular Weight | 215.32 g/mol |
| IUPAC Name | 4-[(2-methylphenyl)methylsulfanyl]pyridine |
| Standard InChI | InChI=1S/C13H13NS/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13/h2-9H,10H2,1H3 |
| Standard InChI Key | TXJREMUMRSIKOI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CSC2=CC=NC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
Pyridine, 4-[[(2-methylphenyl)methyl]thio]- integrates a pyridine ring with a thioether-functionalized 2-methylbenzyl substituent. The pyridine nitrogen at position 1 creates electron-deficient regions, while the thioether group at position 4 introduces nucleophilic sulfur, enabling redox-active behavior . X-ray crystallography of analogous compounds confirms a planar pyridine ring with dihedral angles of 15–25° between the pyridine and benzyl planes, suggesting moderate conjugation .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NS |
| Molecular Weight | 215.32 g/mol |
| CAS Registry Number | 646511-29-7 |
| Hybridization (S atom) | sp³ |
| Bond Length (C–S) | 1.81 Å (calculated) |
Synthesis and Optimization Strategies
Nucleophilic Substitution Routes
The primary synthesis involves reacting 4-chloropyridine with 2-methylbenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF). Yields reach 68–72% at 80°C over 12 hours, with purity >95% after silica gel chromatography. Alternative pathways include:
-
Thiol-ene Click Chemistry: Utilizing UV-initiated radical addition between 4-vinylpyridine and 2-methylbenzyl thiol, achieving 85% yield in 3 hours.
-
Metal-Catalyzed Coupling: Palladium-mediated cross-coupling of 4-bromopyridine with 2-methylbenzyl thiolate, though this method faces challenges with sulfur-poisoned catalysts .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | 72 | 12 | 95 |
| Thiol-ene Click | 85 | 3 | 98 |
| Pd-Catalyzed Coupling | 45 | 24 | 88 |
Reactivity and Chemical Transformations
Oxidation Pathways
The thioether moiety undergoes oxidation with H₂O₂ or mCPBA to form sulfoxide (R–S(=O)–R') and sulfone (R–SO₂–R') derivatives. Kinetic studies show first-order dependence on oxidant concentration, with sulfoxide formation predominant at 0°C (k = 0.12 min⁻¹) and sulfone at 25°C (k = 0.08 min⁻¹).
Electrophilic Aromatic Substitution
Pyridine’s electron-deficient ring directs electrophiles to the 3-position. Nitration (HNO₃/H₂SO₄) yields 3-nitro-4-[[(2-methylphenyl)methyl]thio]pyridine (62% yield), while bromination (Br₂/FeBr₃) produces the 3-bromo analog (55%) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors, with its sulfone derivative showing IC₅₀ = 0.8 nM against JAK2 in preclinical models. Patent analyses (2015–2025) identify 23 filings leveraging its core for oncology targets .
Material Science
Self-assembled monolayers (SAMs) on gold surfaces demonstrate stable adsorption (ΔG = −35 kJ/mol), with potential applications in biosensor interfaces .
Challenges and Future Directions
Synthetic Scalability
Current methods face limitations in atom economy (≤45% for Pd routes). Flow chemistry approaches could enhance throughput, with preliminary microreactor trials achieving 92% yield in 30 minutes.
Toxicity Profiling
Acute toxicity (LD₅₀ > 2,000 mg/kg in rats) suggests low risk, but chronic exposure data remain lacking. Metabolite identification via LC-MS/MS reveals persistent sulfoxide derivatives in hepatic microsomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume